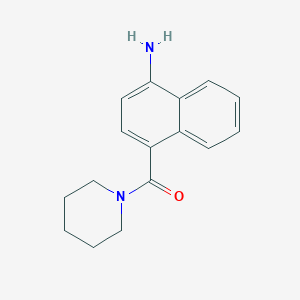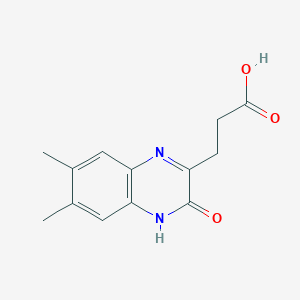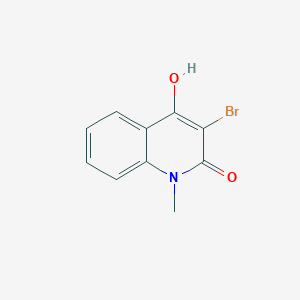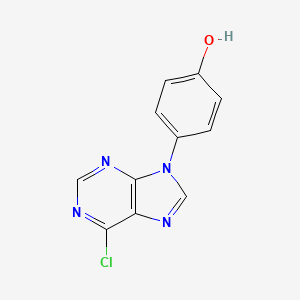
3-(2-Fluorobenzyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorobenzyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in medicinal chemistry due to its potential pharmacological activities. Quinazoline derivatives are known for their diverse biological activities, including anti-tumor, antiviral, antibacterial, and anticonvulsant properties .
Preparation Methods
The synthesis of 3-(2-Fluorobenzyl)quinazolin-4(3H)-one typically involves the reaction of 2-fluorobenzylamine with anthranilic acid under specific conditions. The reaction proceeds through a series of steps, including cyclization and condensation, to form the quinazolinone core structure. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
3-(2-Fluorobenzyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinazoline ring positions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in inhibiting the proliferation of certain cancer cell lines.
Medicine: Research indicates potential use as an anti-tumor agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Fluorobenzyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation and survival of cancer cells. Molecular docking studies have provided insights into its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds to 3-(2-Fluorobenzyl)quinazolin-4(3H)-one include other quinazoline derivatives such as:
Gefitinib: An FDA-approved drug used for the treatment of non-small cell lung cancer.
Erlotinib: Another FDA-approved drug for the treatment of non-small cell lung cancer and pancreatic cancer.
Afatinib: Used for the treatment of non-small cell lung cancer.
What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and pharmacokinetic properties .
Properties
CAS No. |
141305-95-5 |
|---|---|
Molecular Formula |
C15H11FN2O |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H11FN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2 |
InChI Key |
KOQXBNPNOBNYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)




![7-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11863194.png)

![Phenol, 2-[(2-naphthalenylimino)methyl]-](/img/structure/B11863197.png)


![2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one](/img/structure/B11863220.png)

